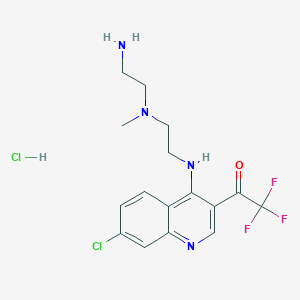
3-(1-Oxopropoxy)-pregnan-20-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Oxopropoxy)-pregnan-20-one is a synthetic steroid compound. It is structurally related to pregnane, a steroid nucleus that forms the backbone of many biologically active steroids. This compound is characterized by the presence of an oxopropoxy group at the 3-position and a ketone group at the 20-position of the pregnane skeleton.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Oxopropoxy)-pregnan-20-one typically involves the esterification of a hydroxyl group at the 3-position of the pregnane skeleton. One common method involves the use of 11-deoxycortisol as a starting material. The secondary hydroxyl group at the 17-alpha position is selectively esterified using a chemical protecting group, while the primary hydroxyl group at the 21-position remains unmodified . The reaction conditions are mild, and the process is suitable for large-scale industrial preparation.
Industrial Production Methods
Industrial production of this compound often employs biocatalysts such as lipases from Candida species to achieve selective esterification . This method offers advantages such as high yield, simple post-treatment, and mild reaction conditions, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Oxopropoxy)-pregnan-20-one undergoes various chemical reactions, including:
Oxidation: The ketone group at the 20-position can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The oxopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(1-Oxopropoxy)-pregnan-20-one has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses, including anti-inflammatory and anti-cancer properties.
Mécanisme D'action
The mechanism of action of 3-(1-Oxopropoxy)-pregnan-20-one involves its interaction with specific molecular targets and pathways. It primarily acts on steroid hormone receptors, modulating their activity and influencing gene expression. The compound can bind to glucocorticoid receptors, leading to anti-inflammatory effects by inhibiting the expression of pro-inflammatory genes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Beclomethasone dipropionate: A corticosteroid with similar anti-inflammatory properties.
Testosterone cypionate: Another steroid with a similar pregnane skeleton but different functional groups.
Uniqueness
3-(1-Oxopropoxy)-pregnan-20-one is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its selective esterification at the 3-position and the presence of a ketone group at the 20-position make it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C24H38O3 |
|---|---|
Poids moléculaire |
374.6 g/mol |
Nom IUPAC |
[(3R,5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] propanoate |
InChI |
InChI=1S/C24H38O3/c1-5-22(26)27-17-10-12-23(3)16(14-17)6-7-18-20-9-8-19(15(2)25)24(20,4)13-11-21(18)23/h16-21H,5-14H2,1-4H3/t16-,17+,18-,19+,20-,21-,23-,24+/m0/s1 |
Clé InChI |
RNWMUKCPAMDUIQ-GLRRTJSDSA-N |
SMILES isomérique |
CCC(=O)O[C@@H]1CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)C)C)C |
SMILES canonique |
CCC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4C(=O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


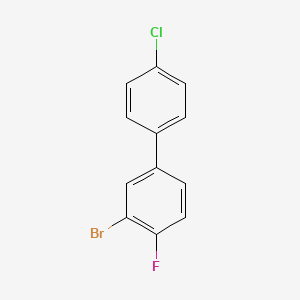
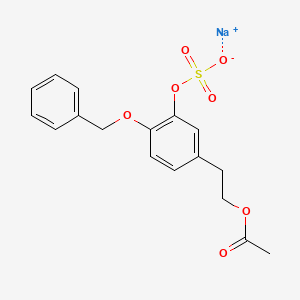
![(3S,4R)-3,4,5-trihydroxy-1-(9H-pyrido[3,4-b]indol-1-yl)pentan-1-one](/img/structure/B13433883.png)
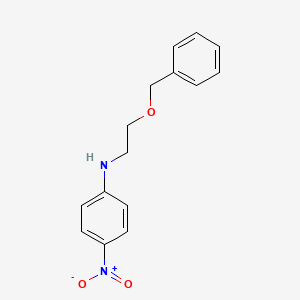
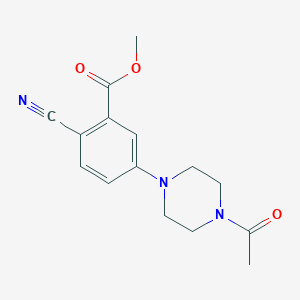
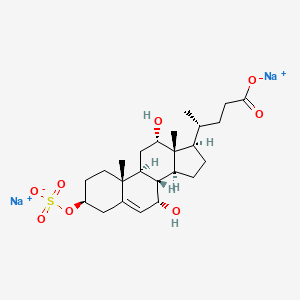
![2-[(2S,3E)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid](/img/structure/B13433904.png)
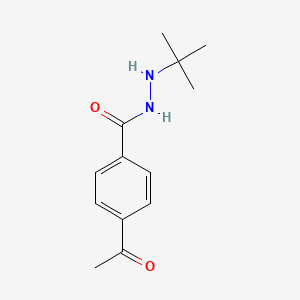
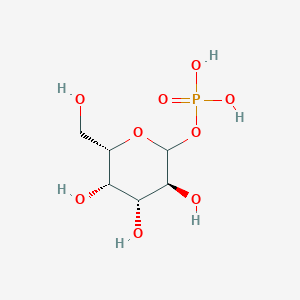
![2,2'-Iminobis[N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide]](/img/structure/B13433913.png)
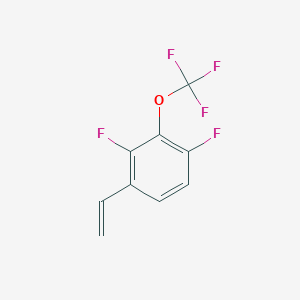
![n-Hydroxy-2-[4-(4-phenoxy-benzenesulfonyl)-tetrahydro-pyran-4-yl]-acetamide](/img/structure/B13433922.png)

